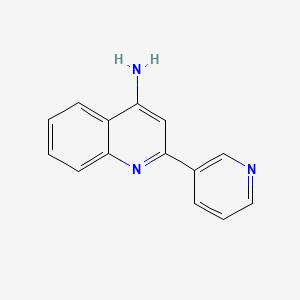

2-(3-Pyridyl)quinolin-4-amine

Description

2-(3-Pyridyl)quinolin-4-amine (CAS: 133671-74-6, molecular formula: C₁₄H₁₁N₃, molecular weight: 221.26 g/mol) is a quinoline derivative featuring a pyridyl substituent at the C2 position and an amino group at C3. This compound has garnered attention due to its bioactivity, particularly as an anti-HIV-1 agent. Derivatives of this scaffold have demonstrated potent activity at micromolar concentrations with low cytotoxicity, positioning them as promising candidates for antiviral drug development . The structural versatility of the quinoline core allows for diverse substitutions, enabling optimization of pharmacological properties such as solubility, bioavailability, and target specificity.

Properties

CAS No. |

133671-74-6 |

|---|---|

Molecular Formula |

C14H11N3 |

Molecular Weight |

221.26 g/mol |

IUPAC Name |

2-pyridin-3-ylquinolin-4-amine |

InChI |

InChI=1S/C14H11N3/c15-12-8-14(10-4-3-7-16-9-10)17-13-6-2-1-5-11(12)13/h1-9H,(H2,15,17) |

InChI Key |

UFDDBDHNEOAHLI-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC(=N2)C3=CN=CC=C3)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Pyridyl)quinolin-4-amine typically involves the cyclization of appropriate precursors. One common method involves the condensation of 2-aminobenzyl alcohols with secondary alcohols under visible-light-mediated oxidative conditions . Another approach includes the reaction of 2-aminoquinoline-3-carboxamide with benzaldehyde under specific conditions .

Industrial Production Methods

Industrial production methods for this compound often utilize transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and green reaction protocols such as ultrasound irradiation and microwave-assisted synthesis . These methods aim to enhance yield, reduce reaction time, and minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-(3-Pyridyl)quinolin-4-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline N-oxides.

Reduction: Reduction reactions can convert nitro groups to amines.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.

Substitution: Conditions often involve the use of strong bases or acids to facilitate the reaction.

Major Products

The major products formed from these reactions include various substituted quinolines and pyridines, which can be further functionalized for specific applications.

Scientific Research Applications

2-(3-Pyridyl)quinolin-4-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(3-Pyridyl)quinolin-4-amine involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the PI3K/AKT/mTOR signaling pathway, which is crucial in cell proliferation and apoptosis . The compound’s ability to bind to these targets makes it a promising candidate for therapeutic applications.

Comparison with Similar Compounds

Structural and Functional Analogues

The quinolin-4-amine scaffold has been extensively modified to explore structure-activity relationships (SAR). Below is a comparative analysis of key analogs:

Table 1: Comparative Analysis of 2-(3-Pyridyl)quinolin-4-amine and Analogues

Key Structural Modifications and Bioactivity

Substituent Effects on Antiviral Activity: Pyridyl vs. Phenyl Groups: The 3-pyridyl group at C2 in 2-(3-Pyridyl)quinolin-4-amine confers higher anti-HIV-1 activity compared to phenyl-substituted analogs. This is attributed to enhanced hydrogen bonding and π-stacking interactions with viral targets . Chloro Substituents: Addition of a chloro group at C7 (e.g., in antimalarial derivatives) improves parasiticidal activity by increasing lipophilicity and membrane penetration .

Trifluoromethyl Derivatives :

- TLR7 Agonists : Replacement of pyridyl with trifluoromethyl (CF₃) shifts activity toward Toll-like receptor 7 (TLR7) modulation. These compounds exhibit low micromolar potency but face challenges in pharmacokinetics, such as metabolic instability .

CpG Antagonists: N-Alkylation: Alkylation at C4 (e.g., with dimethylaminoethyl or piperazino groups) enhances antagonism of immunostimulatory CpG oligodeoxynucleotides. Compound 50 (EC₅₀ = 0.76 nM) demonstrates that bulky substituents improve receptor binding .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.